N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide
Description
This compound features a trifluoroacetamide group linked to a phenyl ring substituted with a sulfonylmethyl-4-chlorophenyl moiety and a pyrrolidinylcarbonyl group. Such a design may enhance metabolic stability, solubility, and target binding compared to simpler analogs .
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylmethyl]-4-(pyrrolidine-1-carbonyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O4S/c21-15-4-6-16(7-5-15)31(29,30)12-14-11-13(18(27)26-9-1-2-10-26)3-8-17(14)25-19(28)20(22,23)24/h3-8,11H,1-2,9-10,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDAGZGVMVDMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)NC(=O)C(F)(F)F)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be delineated by its structure, which features a trifluoroacetamide group attached to a phenyl ring substituted with a 4-chlorophenyl sulfonyl moiety and a pyrrolidinyl carbonyl group. The molecular formula is .
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound under consideration has been evaluated for its efficacy against these pathogens.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : Compounds similar to this compound have demonstrated significant AChE inhibitory activity, suggesting potential applications in neurodegenerative diseases .
- Urease Inhibition : The compound has shown strong inhibitory effects on urease, which is relevant for treating urease-related infections .
3. Pharmacological Potential
The pharmacological profile of this compound suggests multiple therapeutic applications. The presence of the sulfonamide group is associated with various activities including:
- Antibacterial
- Anti-inflammatory
- Antitumor
- Antiproliferative effects
These activities are attributed to the structural characteristics of the compound that allow interaction with biological targets .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms of action and effectiveness:
- A study on sulfonamide derivatives indicated that modifications in their chemical structure could enhance antibacterial potency and enzyme inhibition .
- Another research highlighted the potential use of piperidine derivatives as effective agents against bacterial infections due to their ability to inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between the target compound and related molecules from the evidence:
Key Observations :
- Sulfur-Containing Moieties : While compounds like and use sulfanyl (-S-) groups, the target compound’s sulfonyl (-SO2-) group increases polarity and may improve aqueous solubility .
- Heterocyclic Systems: Pyridine (), thieno-pyrimidinone (), and triazole () cores offer varied π-π stacking and hydrogen-bonding capabilities compared to the target’s phenyl-pyrrolidinylcarbonyl system, which may influence target selectivity .
Physicochemical and Pharmacological Implications
- Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~450–500) aligns with drug-like molecules but is higher than simpler analogs like (C15H14FNOS, MW 275.34), which may reduce membrane permeability .
- Pyrrolidinylcarbonyl vs.
- The target’s trifluoroacetamide group may confer resistance to enzymatic hydrolysis, a common issue in acetamide-based drugs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step routes, including nucleophilic substitution, sulfonylation, and amidation. Key steps involve:
- Sulfonyl group introduction : Reacting intermediates with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using triethylamine as a base .
- Pyrrolidinylcarbonyl incorporation : Employing carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid derivatives and pyrrolidine .
- Trifluoroacetamide formation : Using trifluoroacetic anhydride in the presence of DMAP as a catalyst .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature gradients .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR : Prioritize and NMR for verifying sulfonyl (-SO-), pyrrolidinylcarbonyl (-CON-), and trifluoroacetamide (-CF) groups. Key markers include:
- Sulfonyl methyl protons at δ 3.5–4.0 ppm .
- Pyrrolidine carbonyl carbon at ~170 ppm in NMR .
- IR : Confirm sulfonyl (1150–1350 cm) and carbonyl (1650–1750 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H] and fragment ions (e.g., loss of CFCO group) .
Q. What purification strategies effectively remove common by-products (e.g., unreacted sulfonyl chloride or trifluoroacetic anhydride)?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates. For polar impurities, switch to reverse-phase C18 columns (MeOH/HO) .
- Recrystallization : Employ ethanol/water mixtures for final product crystallization, leveraging differential solubility of by-products .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions, and what validation experiments are recommended?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or proteases). Focus on the sulfonyl and trifluoroacetamide moieties as hydrogen-bond acceptors .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability. Validate with:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) for docked targets .
- Thermal Shift Assays : Confirm target stabilization via fluorescence-based thermal denaturation .
Q. How can contradictory bioactivity data across in vitro models (e.g., varying IC values) be systematically resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and normalize data to internal controls (e.g., ATP levels) .
- SAR Analysis : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects. Test in parallel assays to identify structure-dependent trends .
- Meta-Analysis : Apply multivariate regression to published datasets, accounting for variables like cell passage number and serum concentration .
Q. What methodologies elucidate the role of the trifluoroacetamide group in metabolic stability and off-target effects?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare with non-fluorinated analogs to assess CF-driven stability .
- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. The electron-withdrawing CF group may reduce CYP binding .
- Proteome Profiling : Use affinity pull-down assays with trifluoroacetamide-functionalized beads to identify off-target protein interactions .
Q. How can advanced analytical methods address batch-to-batch variability in purity (>98% by HPLC)?
- Methodological Answer :
- qNMR : Quantify residual solvents (e.g., DMF) and impurities using deuterated solvents and internal standards (e.g., maleic acid) .
- Chiral HPLC : Resolve enantiomeric impurities (if applicable) using Chiralpak AD-H columns and hexane/isopropanol gradients .
- X-ray Crystallography : Confirm crystalline purity and detect polymorphic forms, which may affect solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
